3-(4-Oxocyclohexyl)propionic Acid

Overview

Description

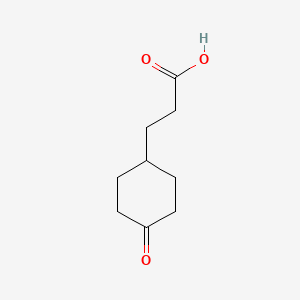

3-(4-Oxocyclohexyl)propionic acid is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol This compound appears as a white solid and has a melting point of approximately 140-142°C and a boiling point of about 338°C . It is a useful research chemical with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxocyclohexyl)propionic acid typically involves the reaction of cyclohexanone with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product . The general reaction conditions include:

Reactants: Cyclohexanone and malonic acid.

Catalyst/Base: Sodium ethoxide.

Solvent: Ethanol.

Temperature: Reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-Oxocyclohexyl)propionic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Oxocyclohexyl)propionic acid has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Oxocyclohexyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Cyclohexanone: A precursor in the synthesis of 3-(4-Oxocyclohexyl)propionic acid.

Malonic Acid: Another precursor used in the synthesis.

4-Oxocyclohexanepropanoic Acid: An alternative name for the same compound.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its combination of a cyclohexyl ring with a propionic acid side chain provides distinct chemical properties that differentiate it from other similar compounds .

Biological Activity

3-(4-Oxocyclohexyl)propionic acid is a compound with the molecular formula CHO and a molecular weight of approximately 170.208 g/mol. It is recognized for its potential biological activities, which have been the subject of various studies. This article aims to detail the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a cyclohexane ring with a ketone and a propionic acid group. This unique configuration suggests potential interactions with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological processes.

- Receptor Interaction : It could interact with various receptors, influencing signal transduction pathways critical for cellular responses.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens.

Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity : Research indicates that this compound has shown potential antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

- Pharmacological Applications : Investigations into its pharmacological properties suggest possible applications in treating inflammatory conditions due to its ability to modulate immune responses.

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated significant antibacterial activity, highlighting its potential as an alternative therapeutic agent in treating infections.

- Inflammation Model Study : In a controlled experimental model, this compound was administered to assess its anti-inflammatory effects. Results indicated a reduction in inflammatory markers, suggesting its utility in managing inflammatory diseases.

Properties

IUPAC Name |

3-(4-oxocyclohexyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h7H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUBCBWCNZAGJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.